N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
Description
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine (CAS: SY192074) is a hydroxylamine derivative characterized by an ethylidene backbone linked to a hydroxylamine group and a 4-[(2-methylphenyl)methoxy]-substituted phenyl ring . Key structural features include:
- Ethylidene moiety (CH2CH): Introduces rigidity and planar geometry.
- Aryl ether substituent: The 2-methylphenylmethoxy group enhances lipophilicity and steric bulk.
The compound’s molecular formula is estimated as C16H17NO2 (MW ≈ 255.3 g/mol), with a purity of ≥95% based on analogous compounds in the literature .
Properties
IUPAC Name |
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)11-19-16-9-7-14(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNGABMNAKKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves several steps. One common synthetic route includes the reaction of 4-[(2-methylphenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Comparative Insights
Electronic and Steric Effects
- Ortho vs.
- Heterocyclic vs. Aryl Substituents : The triazolyl analogue (CAS 941400-50-6) exhibits higher polarity due to hydrogen-bonding interactions, contrasting with the target’s lipophilic aryl ether .
Physicochemical Properties
Stability and Reactivity
- Metabolic Stability : The ortho-methyl group may protect the aryl ether from oxidative degradation, as seen in sterically hindered analogues .
- Chelation Capacity : The hydroxylamine group’s ability to bind metal ions (e.g., Fe³⁺) is critical for antioxidant or enzyme-inhibitory roles, differing from hydroxamic acids’ stronger chelation .
Biological Activity
N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
- Molecular Formula : C16H17NO2
- Molecular Weight : 255.31 g/mol
The compound features a hydroxylamine functional group linked to an ethylidene moiety, which is critical for its biological interactions. Hydroxylamines are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets can modulate their activity, leading to various biochemical responses. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : By binding to receptors, it can influence signal transduction pathways associated with disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown:
- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
- Antifungal Activity : It also shows antifungal properties, particularly against species such as Candida albicans, with MIC values indicating significant inhibition.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in vitro, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of hydroxylamines similar to this compound:
- Study on Antimicrobial Effects : A comparative study involving various hydroxylamine derivatives found that modifications in the substituents significantly influenced their antimicrobial potency. The presence of the methoxy group in the structure enhanced its activity against bacterial strains .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxicity, suggesting potential therapeutic applications in oncology .
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound interacts with biological targets, particularly regarding its role in modulating enzyme activity and receptor signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
